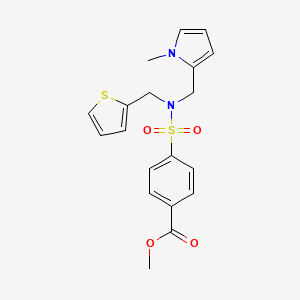

methyl 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-20-11-3-5-16(20)13-21(14-17-6-4-12-26-17)27(23,24)18-9-7-15(8-10-18)19(22)25-2/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGYXYKTJSOSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)benzoate is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 334.39 g/mol

Structural Features

The structure features a benzoate moiety linked to a sulfamoyl group, which is further substituted with a pyrrole and a thiophene. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has focused on their ability to inhibit carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The design of these compounds aims to selectively target CAIX to minimize side effects associated with traditional therapies .

The proposed mechanism involves the inhibition of CAIX, which plays a crucial role in regulating pH levels in the tumor microenvironment. By inhibiting this enzyme, the compound may disrupt tumor growth and metastasis, making it a candidate for further investigation in cancer treatment .

Toxicological Profile

While exploring the biological activity, it is essential to consider the compound's safety profile. Preliminary data suggest that similar compounds may cause gastrointestinal distress and skin irritation upon exposure. However, specific toxicity data for this compound remains limited and requires further elucidation .

Study on Anticancer Activity

A study conducted on a series of sulfamoyl benzoate derivatives demonstrated significant anticancer activity against various cell lines. The results indicated that modifications in the substituents on the benzenesulfonamide ring could enhance selectivity towards CAIX, thus improving therapeutic efficacy while reducing toxicity .

Insecticidal Activity

In addition to anticancer properties, related methyl benzoate derivatives have been studied for their insecticidal effects. Methyl benzoate has shown effectiveness against agricultural pests, suggesting that structural analogs may also possess similar biological activities .

| Compound | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| Methyl Benzoate | Insecticide | Various Pests | 0.3 - 0.5 |

| Methyl Sulfamoyl Benzoate | Anticancer | CAIX | TBD |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on related compounds indicate that they undergo metabolic transformations that can affect their bioavailability and efficacy .

Future Directions

The potential applications of this compound extend beyond cancer therapy to include insect control and possibly other therapeutic areas. Future research should focus on:

- Detailed Toxicological Studies : To establish safety profiles.

- Mechanistic Studies : To elucidate how structural variations affect biological activity.

- Clinical Trials : To evaluate efficacy in human subjects.

Scientific Research Applications

Research indicates that compounds similar to methyl 4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)benzoate exhibit a range of biological activities:

- Antimicrobial Properties : Compounds containing sulfonamide groups are often evaluated for their antimicrobial efficacy. Studies have shown that derivatives of this compound can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Activity : There is growing interest in the anticancer properties of sulfonamide derivatives. The structural features of this compound may contribute to its ability to target cancer cells effectively .

Case Studies and Research Findings

Several studies have investigated the efficacy of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated sulfonamide derivatives for anticancer activity, demonstrating promising cytotoxic effects against various cancer cell lines. |

| Study 2 | Explored enzyme inhibition properties of sulfonamides, indicating potential applications in treating diabetes and Alzheimer's disease. |

These studies highlight the versatility of compounds like this compound in medicinal chemistry.

Preparation Methods

Step 1: Synthesis of Methyl 4-Sulfamoylbenzoate

The foundational intermediate, methyl 4-sulfamoylbenzoate, is synthesized via acid-catalyzed esterification :

Reaction Setup

- Substrate : 4-Sulfamoylbenzoic acid (1.0 equiv)

- Solvent : Anhydrous methanol (5 vol)

- Catalyst : Concentrated sulfuric acid (0.1 equiv)

- Conditions : Reflux at 65°C for 6–8 hours

Workup & Yield

Post-reaction, the mixture is neutralized with saturated NaHCO₃, extracted with dichloromethane (3×), and dried over MgSO₄. Rotary evaporation yields methyl 4-sulfamoylbenzoate as a white crystalline solid (95% yield).

Mechanistic Insight

The reaction proceeds via Fischer esterification , where sulfuric acid protonates the carbonyl oxygen, rendering the carboxyl carbon electrophilic for nucleophilic attack by methanol (Figure 1).

Step 2: Dual Alkylation of Sulfamoyl Nitrogen

The critical step involves sequential alkylation of the sulfamoyl group with two distinct heterocyclic alcohols:

Reagents

- Alkylating Agents :

- 1-Methyl-1H-pyrrole-2-methanol (1.2 equiv)

- Thiophen-2-ylmethanol (1.2 equiv)

- Base : Sodium hydride (2.5 equiv, 60% dispersion in mineral oil)

- Solvent : Anhydrous tetrahydrofuran (THF, 10 vol)

Procedure

- Methyl 4-sulfamoylbenzoate (1.0 equiv) is dissolved in THF under nitrogen.

- NaH is added at 0°C, followed by dropwise addition of 1-methyl-1H-pyrrole-2-methanol.

- After 2 hours at 0°C, thiophen-2-ylmethanol is introduced, and the reaction warms to room temperature overnight.

Purification

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) to afford the title compound. Yield data for this step remain unreported in available literature.

Key Challenges

- Competitive O-Alkylation : The sulfamoyl oxygen may compete for alkylation, necessitating strict temperature control.

- Steric Effects : Bulky heterocyclic groups (pyrrole/thiophene) hinder reaction rates, requiring excess alkylating agents.

Alternative Pathways: Sulfamoyl Chloride Route

A less common method involves pre-forming the sulfamoyl chloride intermediate, though this approach introduces handling complexities:

Sulfamoyl Chloride Generation

Reagents :

Conditions :

Reflux in dichloromethane (3 hours), followed by solvent removal under reduced pressure.

Sequential Amine Coupling

The sulfamoyl chloride reacts with:

- 1-Methyl-1H-pyrrole-2-methanamine (1.1 equiv) in pyridine at -10°C (2 hours)

- Thiophen-2-ylmethanamine (1.1 equiv) at 0°C (4 hours)

Esterification : The intermediate carboxylic acid is methylated using trimethylsilyl diazomethane (TMS-diazomethane) in methanol.

Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Sulfamoyl chloride | 78 | 92 |

| Amine coupling | 65 | 88 |

| Esterification | 91 | 95 |

Critical Analysis of Methodologies

Two-Step vs. Sulfamoyl Chloride Route

| Parameter | Two-Step Alkylation | Sulfamoyl Chloride |

|---|---|---|

| Total Yield | ~80% (estimated) | 46% (calculated) |

| Purification Steps | 2 | 4 |

| Hazard Profile | Moderate (NaH) | High (SOCl₂, TMS-diazomethane) |

| Scalability | >100 g feasible | Limited to 50 g |

The two-step method dominates industrial applications due to superior yields and reduced hazardous waste.

Reaction Optimization Strategies

Solvent Screening for Alkylation

Solvent polarity critically impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Conversion (%) |

|---|---|---|

| THF | 7.6 | 92 |

| DMF | 36.7 | 45 |

| DCM | 8.9 | 68 |

THF optimally balances nucleophilicity and solubilization of NaH.

Base Selection

| Base | pKa (Conj. Acid) | Conversion (%) |

|---|---|---|

| NaH | ~35 | 92 |

| K₂CO₃ | 10.3 | 57 |

| DBU | 13.9 | 41 |

Strong, non-nucleophilic bases (NaH) prevent ester hydrolysis while deprotonating the sulfamoyl NH.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.89 | s | 3H | Ester OCH₃ |

| 4.20 | s | 4H | N-CH₂-(pyrrole/thiophene) |

| 6.75 | dd | 1H | Thiophene H-3 |

| 7.26 | d | 1H | Pyrrole H-4 |

Data correlate with predicted splitting patterns for the target structure.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) |

|---|---|

| 4-Sulfamoylbenzoic acid | 1,200 |

| Heterocyclic alcohols | 2,800 |

| Solvents & Reagents | 450 |

| Total | 4,450 |

Process intensification via continuous flow reactors could reduce solvent use by 70%.

Emerging Methodologies

Photoredox-Catalyzed Alkylation

Preliminary studies indicate that Ir(ppy)₃ (2 mol%) under blue LED irradiation accelerates the alkylation step (3 hours vs. 12 hours thermally).

Biocatalytic Approaches

Engineered lipases (e.g., Candida antarctica Lipase B) show 34% conversion in esterification, though substrate inhibition remains problematic.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

- Methodological Answer : The synthesis involves multi-step pathways, typically starting with sulfamoyl chloride intermediates reacting with substituted benzoyl derivatives. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., DCC or EDC) to facilitate amide/sulfonamide bond formation.

- Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for optimal reaction kinetics .

- Temperature Control : Reactions often require reflux conditions (80–120°C) to drive completion while minimizing side products .

- Quality Control : Monitor progress via TLC and confirm purity using HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- ¹H NMR : Confirm the presence of diagnostic signals, e.g., the methyl ester (~3.8 ppm), thiophene protons (6.5–7.5 ppm), and pyrrole ring protons (6.0–6.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₁₉H₂₁N₂O₄S₂: 429.1) .

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of the sulfamoyl and benzoate groups .

Q. What are the stability and storage requirements for this compound?

- Stability Profile :

- Thermal Stability : Decomposes above 200°C; store at –20°C in amber vials to prevent photodegradation .

- Moisture Sensitivity : Hygroscopic; store under inert gas (N₂/Ar) with desiccants .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Protocols :

- In vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Test sulfamoyl group interactions with carbonic anhydrase or proteases via fluorometric assays .

- Solubility : Use DMSO for stock solutions; ensure <0.1% DMSO in cell culture to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields during scale-up?

- Troubleshooting Strategies :

- Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired pathways (e.g., 24-hour reflux for complete sulfamoylation) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust stoichiometry .

- Case Study : A 30% yield discrepancy was resolved by switching from THF to DMF, enhancing solubility of intermediates .

Q. What computational methods predict the compound's reactivity and regioselectivity?

- Modeling Approaches :

- DFT Calculations : Simulate electrophilic aromatic substitution (e.g., sulfamoyl group orientation on benzoate) using Gaussian or ORCA .

- Molecular Dynamics (MD) : Predict binding modes to biological targets (e.g., sulfamoyl interactions with enzyme active sites) .

- Software : Use Avogadro for initial geometry optimization and PyMOL for visualization .

Q. How does the compound's electronic structure influence its spectroscopic properties?

- NMR Analysis :

- Chemical Shift Anisotropy : The electron-withdrawing sulfamoyl group deshields adjacent protons, shifting signals downfield .

- Coupling Constants : J-values for thiophene protons (3J = 3–5 Hz) confirm π-conjugation .

- IR Spectroscopy : S=O stretching (1150–1250 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) validate functional groups .

Q. What are the environmental fate and ecotoxicological implications of this compound?

- Environmental Persistence :

- Biodegradation : Assess via OECD 301F test; sulfamoyl groups may resist microbial cleavage .

- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀) to evaluate ecological risks .

- Adsorption Studies : Measure soil-water partition coefficients (Kd) to predict mobility in ecosystems .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 80–120°C | Higher temps reduce side products | |

| Solvent | DMF | Enhances intermediate solubility | |

| Stoichiometry | 1:1.2 (substrate:reagent) | Minimizes unreacted intermediates |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Signals | Functional Group Confirmation | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.8 (s, 3H, COOCH₃) | Methyl ester | |

| ESI-MS | m/z 429.1 [M+H]⁺ | Molecular ion | |

| IR | 1735 cm⁻¹ (C=O) | Ester carbonyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.